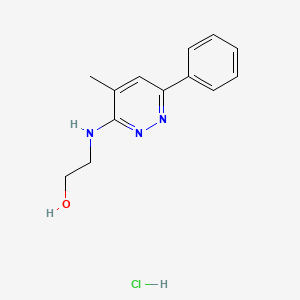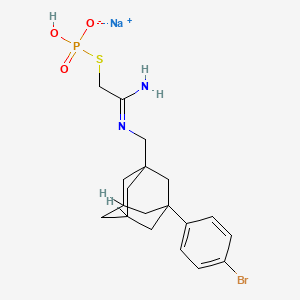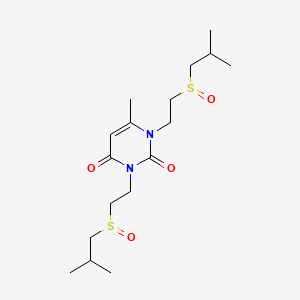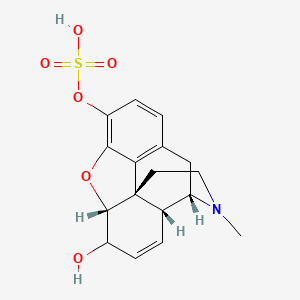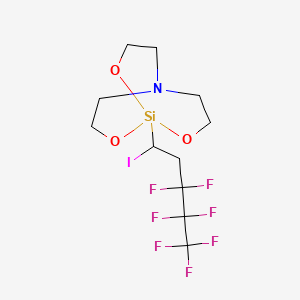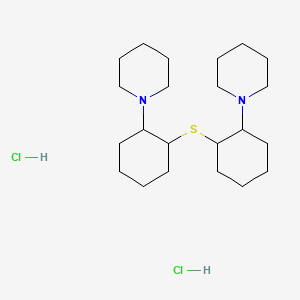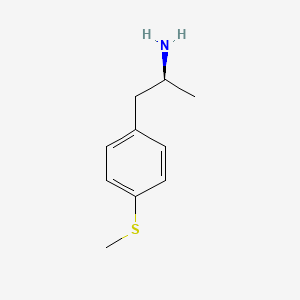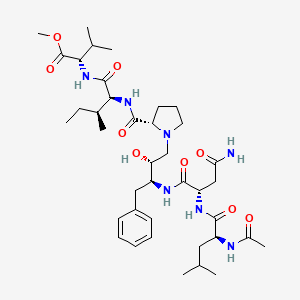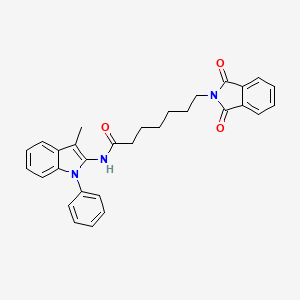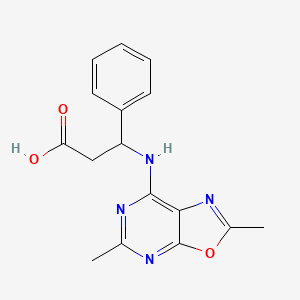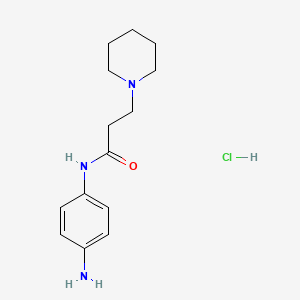
1-Piperidinepropionanilide, 4'-amino-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinepropionanilide, 4’-amino-, hydrochloride is a chemical compound with the molecular formula C14H22ClN3O. It is a derivative of aniline and piperidine, characterized by the presence of an amino group at the para position of the aniline ring and a piperidine ring attached to a propionanilide moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropionanilide, 4’-amino-, hydrochloride typically involves the following steps:
Formation of Propionanilide: The initial step involves the reaction of aniline with propionyl chloride to form propionanilide.
Amination: The propionanilide is then subjected to nitration to introduce a nitro group at the para position, followed by reduction to convert the nitro group to an amino group.
Piperidine Attachment: The final step involves the reaction of the amino-propionanilide with piperidine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of 1-Piperidinepropionanilide, 4’-amino-, hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves the sequential addition of reactants in a controlled environment.
Continuous Flow Processing: Utilizes continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperidinepropionanilide, 4’-amino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces various amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Piperidinepropionanilide, 4’-amino-, hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its pharmacological properties, such as analgesic and anti-inflammatory effects.
Industry: Employed in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Piperidinepropionanilide, 4’-amino-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Piperidinepropanamide, N-(4-aminophenyl)-, hydrochloride
- 4-Cyclopropyl-1-naphthalenamine hydrochloride
Uniqueness
1-Piperidinepropionanilide, 4’-amino-, hydrochloride is unique due to its specific structural features, such as the combination of a piperidine ring and an aniline derivative. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research applications.
Eigenschaften
CAS-Nummer |
110393-32-3 |
|---|---|
Molekularformel |
C14H22ClN3O |
Molekulargewicht |
283.80 g/mol |
IUPAC-Name |
N-(4-aminophenyl)-3-piperidin-1-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C14H21N3O.ClH/c15-12-4-6-13(7-5-12)16-14(18)8-11-17-9-2-1-3-10-17;/h4-7H,1-3,8-11,15H2,(H,16,18);1H |
InChI-Schlüssel |
IPGNNFYIRDEDNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



